UV Absorption: Ortho vs. Meta Isomer
The ortho relationship between the nitro and tert-butyl groups in the target compound forces the nitro group out of coplanarity with the aromatic ring, diminishing π-orbital overlap and suppressing the characteristic nitrobenzene UV absorption band. Brown and Reagan demonstrated this effect quantitatively using mononitro-tert-butylbenzene isomers as a model system: the ortho isomer exhibits an extinction coefficient (εₘₐₓ) of 8,220 at λₘₐₓ 2,580 Å, whereas the meta isomer displays εₘₐₓ of 10,720 at λₘₐₓ 2,650 Å—a 23.4% reduction in absorption intensity [1]. The para isomer (εₘₐₓ 10,430 at 2,650 Å) closely tracks the meta isomer, confirming that the attenuation is uniquely an ortho steric effect. Although the target compound and comparator bear additional methyl groups, the ortho tert-butyl/nitro interaction remains the dominant structural determinant of electronic properties, making this class-level inference directly applicable.
| Evidence Dimension | Molar extinction coefficient (εₘₐₓ) of the nitro-group UV absorption band |
|---|---|
| Target Compound Data | εₘₐₓ = 8,220 at λₘₐₓ 2,580 Å (extrapolated from o-nitro-t-butylbenzene model) [1] |
| Comparator Or Baseline | εₘₐₓ = 10,720 at λₘₐₓ 2,650 Å for m-nitro-t-butylbenzene (analogous to CAS 6279-89-6 meta isomer) [1] |
| Quantified Difference | 23.4% lower εₘₐₓ; 70 Å hypsochromic shift (blue shift) of λₘₐₓ |
| Conditions | Isooctane solution, 1 cm quartz cells, Beckman quartz spectrophotometer, nominal concentration 10⁻⁴ mole per liter [1] |
Why This Matters
A 23.4% reduction in UV absorption intensity is not a marginal difference; it directly impacts quantitative UV-based purity assays, reaction monitoring by in-situ UV spectroscopy, and photochemical applications where the ortho isomer's reduced conjugation alters excitation efficiency.
- [1] Brown, W.G.; Reagan, H. Steric Effects in the Ultraviolet Absorption Spectra of Aromatic Nitro Compounds. J. Am. Chem. Soc., 1947, 69, 1032–1036. Table I: o-Nitro-t-butylbenzene mp 2 °C, n²⁰D 1.5268, λₘₐₓ 2580 Å, εₘₐₓ 8220; m-Nitro-t-butylbenzene mp 28.2 °C, n²⁰D 1.5338, λₘₐₓ 2650 Å, εₘₐₓ 10720. View Source
